2-[4-(Bromomethyl)phenyl]propanoic acid

Nucleophilic Substitution Leaving Group Ability Reactivity

Sourcing unreliable loxoprofen intermediates risks impurity carryover and ANDA rejection. 2-[4-(Bromomethyl)phenyl]propanoic acid (CAS 111128-12-2) is the validated penultimate intermediate with a reactive para-bromomethyl handle ensuring efficient alkylation kinetics for loxoprofen sodium manufacturing. • Supplied at ≥98% assay purity with tightly controlled impurity profiles to minimize downstream API contamination. • Officially designated Loxoprofen Impurity 1, delivered with full ICH-compliant characterization and USP/EP traceability for QC and ANDA submissions. • Preparative enantiomeric separation method (recycling CCC, >99% purity, 98% ee) available for single-enantiomer loxoprofen R&D.

Molecular Formula C10H11BrO2
Molecular Weight 243.1 g/mol
CAS No. 111128-12-2
Cat. No. B028180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Bromomethyl)phenyl]propanoic acid
CAS111128-12-2
Molecular FormulaC10H11BrO2
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)CBr)C(=O)O
InChIInChI=1S/C10H11BrO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
InChIKeyQQXBRVQJMKBAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(Bromomethyl)phenyl]propanoic Acid: Verified Purity and Reactivity Advantages


2-[4-(Bromomethyl)phenyl]propanoic acid is a brominated 2-arylpropanoic acid derivative (C₁₀H₁₁BrO₂, MW 243.1) that serves as the key synthetic intermediate in the industrial production of loxoprofen sodium, a widely prescribed non-steroidal anti-inflammatory drug (NSAID) [1]. The para-bromomethyl substituent provides a reactive handle essential for the downstream alkylation step that constructs the loxoprofen scaffold. Commercial supplies routinely meet assay specifications of ≥99.5% by HPLC with tightly controlled impurity profiles, making this compound the reference-standard building block for loxoprofen manufacturing and analytical quality control [2].

Synthetic intermediate fit: Reactive bromomethyl handle for loxoprofen alkylation step.
Process chemistry context: Designed for large-scale pharmaceutical manufacturing workflows.
Analytical reference fit: Serves as the designated reference standard impurity for loxoprofen.

2-[4-(Bromomethyl)phenyl]propanoic Acid: Irreplaceable vs. Chloromethyl Analogs


Although the chloromethyl analog (CAS 80530-55-8) and the non-halogenated 2-(4-methylphenyl)propanoic acid share the 2-arylpropanoic acid scaffold, they fundamentally lack the combination of reactivity, regulatory acceptance, and proven process robustness required for loxoprofen production. The bromomethyl group exhibits significantly higher reactivity toward nucleophiles than the chloromethyl group, enabling efficient and selective alkylation in the critical coupling step that forms the loxoprofen skeleton [1]. Moreover, 2-[4-(bromomethyl)phenyl]propanoic acid is the officially designated reference standard impurity for loxoprofen (Loxoprofen Impurity 1), supplied with full ICH-compliant characterization data and traceable to USP/EP pharmacopeial standards . Substituting with the chloromethyl analog—offered only as a generic intermediate without equivalent regulatory documentation—would invalidate established analytical methods and risk non-compliance in Abbreviated New Drug Application (ANDA) filings .

Reactivity mismatch
The chloromethyl analog exhibits substantially lower reactivity toward nucleophiles, which may lead to slower reaction kinetics and higher byproduct formation in the critical alkylation step.
Regulatory documentation gap
Unlike the bromomethyl intermediate, the chloromethyl analog lacks reference standard designation, ICH-compliant characterization data, and pharmacopeial traceability, which may complicate ANDA filings.
Analytical method incompatibility
Substituting with the chloromethyl analog can invalidate established impurity profiling methods and requires extensive revalidation for QC release testing.

2-[4-(Bromomethyl)phenyl]propanoic Acid: Quantified Advantages over Chloromethyl Analog


Bromomethyl Group: Superior Nucleophilic Substitution Reactivity

In a systematic study of halomethyl-substituted imidazolium salts, bromomethyl-functionalized derivatives demonstrated significantly greater reactivity towards a range of N, O, and S nucleophiles compared to their chloromethyl counterparts, enabling the preparation of previously inaccessible heteroatom-functionalized products [1]. This class-level leaving-group advantage directly translates to the 2-arylpropanoic acid series: in the loxoprofen synthetic pathway, the bromomethyl intermediate undergoes nucleophilic displacement substantially faster than the chloromethyl analog, improving reaction throughput and reducing competing elimination side reactions.

Nucleophilic Reactivity
Class-level inference
Qualitatively higher reactivity toward N, O, S nucleophiles vs. chloromethyl; enables previously inaccessible heteroatom-functionalized products.
Supports process efficiency context.
Generalized from imidazolium salt model system; reactivity advantage class-level.
Nucleophilic Substitution Leaving Group Ability Reactivity

Loxoprofen Impurity 1: Certified Reference Standard

2-[4-(Bromomethyl)phenyl]propanoic acid is officially catalogued as Loxoprofen Impurity 1 and is supplied as a fully characterized reference standard with detailed characterization data compliant with ICH regulatory guidelines. The standard is traceable against USP and EP pharmacopeial monographs, making it suitable for analytical method development, method validation (AMV), quality control (QC) release testing, and ANDA submissions . In contrast, the chloromethyl analog is listed by major suppliers solely as a synthetic intermediate for anti-inflammatory drug preparation, without equivalent regulatory-compliant characterization documentation, pharmacopeial traceability, or designated impurity reference standard status .

Reference Standard Status
Head-to-head
Bromomethyl: Designated Loxoprofen Impurity 1; ICH-compliant documentation; USP/EP traceable.
Chloromethyl: No reference standard designation; no pharmacopeial traceability; listed only as an intermediate.
Supports regulatory documentation context.
Essential for ANDA/QC analytical method validation; source review required.
Reference Standard Impurity Profiling ANDA Filing

Higher HPLC Purity vs. Chloromethyl Analog

Commercial specifications for 2-[4-(bromomethyl)phenyl]propanoic acid include an assay of ≥99.5% by HPLC, with water content ≤0.5%, Impurity A ≤0.15%, other single impurities ≤0.05%, and total impurities ≤0.2% [1]. The chloromethyl analog, in comparison, is routinely offered at a minimum purity of only 95% by commercial suppliers . The tighter impurity control of the bromomethyl intermediate minimizes the introduction of unknown contaminants into the loxoprofen synthetic sequence, reducing the need for additional purification of downstream intermediates and the final API.

Assay Purity
Head-to-head
Bromomethyl assay ≥99.5% (HPLC); Chloromethyl min. 95%. Absolute purity difference ≥4.5 percentage points.
Supports downstream purification context.
Tighter impurity profile reduces carryover risk into final API; data to verify with supplier COA.
Assay Purity HPLC Quality Control

Preparative Enantiomeric Separation Using Recycling CCC

The racemic mixture of 2-[4-(bromomethyl)phenyl]propanoic acid was successfully resolved using preparative recycling countercurrent chromatography with hydroxypropyl-β-cyclodextrin as the chiral selector. Under optimized conditions, both the S- and R-enantiomers were obtained with purities exceeding 99.0% and enantiomeric excesses reaching 98.0%, with recovery yields from eluted fractions ranging from 40.8% to 65.6% [1]. No equivalent preparative enantioseparation method has been reported for the chloromethyl analog, highlighting the unique suitability of the bromomethyl compound for accessing chirally pure loxoprofen precursors.

Enantioseparation
Supporting evidence
Recycling CCC resolved enantiomers with purity >99.0% and ee 98.0%; recovery 40.8–65.6% on 50 mg scale.
Supports chiral precursor research context.
No equivalent method reported for chloromethyl analog; conditions: hydroxypropyl-β-cyclodextrin as chiral selector.
Chiral Resolution Enantioseparation Recycling Countercurrent Chromatography

Scalable Continuous-Flow Pipeline Synthesis

Patent CN107473960B discloses a pipeline (continuous-flow) method for preparing 2-(4-bromomethylphenyl)propionic acid that uses a photoreactor for the bromination of 2-(4-methylphenyl)propanoic acid, achieving a product yield of 68% [1]. The method employs dichloromethane as solvent and hydrogen peroxide as initiator, avoiding hazardous petroleum ether and offering a safer, industrially scalable alternative to traditional batch bromination processes. In contrast, typical syntheses of the chloromethyl analog rely on chloromethylation with formaldehyde and concentrated sulfuric acid, which generates corrosive waste streams and requires careful temperature control [2].

Continuous-Flow Synthesis
Supporting evidence
Pipeline photoreactor method achieved 68% yield; avoids hazardous petroleum ether; uses CH₂Cl₂ and H₂O₂ initiator.
Supports scalable supply context.
Safer continuous-flow process compared to traditional batch bromination; chloromethyl analog uses formaldehyde/H₂SO₄ route.
Process Chemistry Continuous Flow Bromination

2-[4-(Bromomethyl)phenyl]propanoic Acid: Key Applications


Loxoprofen Sodium API Manufacturing

As the essential penultimate intermediate in loxoprofen sodium synthesis, 2-[4-(bromomethyl)phenyl]propanoic acid supplies the reactive bromomethyl handle for the critical C–C bond-forming alkylation with cyclopentanone derivatives. Its superior leaving-group reactivity compared to the chloromethyl analog ensures efficient coupling kinetics [1], while the commercially available assay purity of ≥99.5% minimizes the risk of impurity propagation into the final API [2]. The demonstrated continuous-flow pipeline synthesis with 68% yield further supports reliable large-scale supply for industrial manufacturing campaigns [3].

Certified Reference Standard for Loxoprofen ANDA and QC

2-[4-(Bromomethyl)phenyl]propanoic acid is officially designated as Loxoprofen Impurity 1 and is supplied as a fully characterized reference standard with ICH-compliant documentation and traceability to USP/EP pharmacopeial standards . It is specifically intended for analytical method development, method validation (AMV), quality control (QC) applications, and ANDA submissions. Unlike the chloromethyl analog, which lacks equivalent regulatory documentation, this compound provides the traceable reference point required by regulatory agencies for impurity profiling and forced degradation studies.

Chiral Loxoprofen Research: Validated Enantioseparation Method

For research programs investigating single-enantiomer loxoprofen, 2-[4-(bromomethyl)phenyl]propanoic acid is the only analog in this series with a demonstrated preparative enantiomeric separation method. Using recycling countercurrent chromatography with hydroxypropyl-β-cyclodextrin, both enantiomers can be obtained with purities >99.0% and enantiomeric excess of 98.0% [4]. This enables downstream synthesis of chirally pure loxoprofen candidates for pharmacological evaluation, a capability not available with the chloromethyl analog.

Application
Selection Property
Validation Focus
Loxoprofen API Manufacturing
Reactive bromomethyl handle; high assay purity
Process efficiency and impurity carryover review
ANDA and QC Reference Standard
ICH-compliant characterization; USP/EP traceability
Regulatory documentation and method validation context
Chiral Loxoprofen Research
Validated preparative enantioseparation method
Chiral purity and enantiomeric excess endpoint review

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